molecular formula C23H23N5O3 B11133861 N-ethyl{2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo(1,6-dihydropyridino[1,2-a]p yridino[2,3-d]pyrimidin-3-yl)}carboxamide

N-ethyl{2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo(1,6-dihydropyridino[1,2-a]p yridino[2,3-d]pyrimidin-3-yl)}carboxamide

Cat. No.: B11133861
M. Wt: 417.5 g/mol
InChI Key: HFVHOXRGBVVBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused pyridino-pyrimidine core with a 4-methoxyphenethyl chain at position 1, an ethyl carboxamide at position 3, and a keto-imino group at position 3.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-ethyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-3-25-22(29)17-14-18-21(26-19-6-4-5-12-27(19)23(18)30)28(20(17)24)13-11-15-7-9-16(31-2)10-8-15/h4-10,12,14,24H,3,11,13H2,1-2H3,(H,25,29)

InChI Key

HFVHOXRGBVVBPV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Formation of the Tricyclic Core

The pyridino-pyrimidine core is synthesized through cyclization reactions. Two approaches are prominent:

Method A: Multi-step Cyclization

  • Condensation : React a pyridine derivative with a pyrimidine precursor in the presence of a catalyst (e.g., FeCl₃) under solvent-free conditions.

  • Cyclization : Use heat or microwave irradiation to form the fused pyridino-pyrimidine ring.

Method B: One-Pot Synthesis
A single-step approach combines secondary carboxamides with aromatic isothiocyanates in the presence of NaH, followed by cyclization to yield the core structure.

Parameter Method A Method B
CatalystFeCl₃NaH
SolventSolvent-freeDMF
Yield60–85%57–84%
Reaction Time1–2 hoursOvernight

Introduction of the Imino Group

The 2-imino substituent is introduced via oxidation or condensation:

Oxidation Route

  • Reagent : MnO₂

  • Conditions : Room temperature, THF/CHCl₃, followed by acidification and extraction.

  • Yield : 60–70% for α-imino derivatives.

Condensation Route

  • Reagents : Amines and carbonyl compounds (e.g., aldehydes).

  • Conditions : Acidic or basic catalysis (e.g., H₂SO₄ or NaOH).

Amidation with Ethylamine

The N-ethyl carboxamide group is formed via coupling:

Procedure

  • Activation : Convert the carboxylic acid to an active ester using EDC/HOBt or DMAP.

  • Coupling : React with ethylamine in anhydrous conditions (e.g., CH₂Cl₂, 0°C to RT).

  • Purification : Column chromatography (SiO₂, EtOAc/hexane).

Reagent Yield Purity Reference
EDC/HOBt70–85%>95%
DMAP60–75%90–95%

Alkylation with 2-(4-Methoxyphenyl)ethyl Group

The side chain is introduced via nucleophilic substitution or alkylation:

Procedure

  • Alkylation Agent : 2-(4-Methoxyphenyl)ethyl bromide or tosylate.

  • Conditions : Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 60–80°C.

  • Workup : Extraction with CH₂Cl₂, drying (Na₂SO₄), and evaporation.

Optimization and Reaction Conditions

Catalysts and Solvents

Catalyst/Solvent Application Advantages
FeCl₃CyclizationHigh yield, solvent-free
NaHOne-pot reactionsMild conditions, low cost
MnO₂OxidationSelective for imino groups

Temperature and Time

Step Temperature Time Reference
Cyclization (FeCl₃)110°C1 hour
Oxidation (MnO₂)RT2–4 hours
Amidation (EDC/HOBt)0°C → RT12–24 hours

Comparative Analysis of Methods

Metric Multi-step One-Pot
YieldModerate (60–85%)Good (57–84%)
PurityHigh (>95%)Moderate (90–95%)
ScalabilityLowHigh (DMF-friendly)
Environmental ImpactModerateLow (solvent reuse)

Data Tables

Table 1: Key Reaction Parameters for Core Formation

Entry Substituent Catalyst Yield (%) Conditions
13-MethylphenylNaH61DMF, RT, 12h
24-BromophenylFeCl₃68Solvent-free, 110°C, 1h
32-MethoxyphenylNaH84DMF, RT, 12h

Table 2: Amidation Efficiency

Reagent Substrate Yield (%) Purity (%) Time (h)
EDC/HOBtEthylamine859824
DMAPEthylamine759512

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions at various positions, leading to the formation of different functional groups.

    Reduction: Reduction reactions can modify the imino group or other functional groups.

    Substitution: Substituents on the aromatic rings can be replaced with other groups.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, hydrogenation (using H₂/Pd-C) can reduce the imino group.

    Major Products: The major products will vary based on the specific reactions performed.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug candidate.

      Medicine: Assess its pharmacological properties, toxicity, and therapeutic applications.

      Industry: Consider its use in materials science, catalysis, or other industrial processes.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • It may affect cellular pathways, enzyme activity, or receptor binding.
    • Detailed studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Core Modifications: Substituent Effects on Bioactivity

    • N-(2-Furylmethyl)-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide () Structural Differences: Replaces the ethyl group with a furylmethyl carboxamide and introduces a 10-methyl group. Molecular mass (483.528 Da) is higher than simpler analogs, which could affect bioavailability .
    • 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide () Structural Differences: Features a fluorobenzyl group and hydroxy-oxo substituents. Impact: The fluorine atom improves metabolic stability and membrane penetration, while the hydroxy group may facilitate hydrogen bonding with catalytic residues in enzymes like kinases or phosphatases .

    Heterocyclic Expansion and Activity

    • Pyridothienopyrimidine Derivatives () Structural Differences: Incorporate thieno[2,3-b]pyridine or thiazolo[3,2-a]pyrimidine cores.

    Substitution Patterns and Target Selectivity

    • Chlorophenyl- and Triazole-Containing Analogs ()
      • Structural Differences : Include 4-chlorophenyl and triazole moieties.
      • Impact : The chlorine atom enhances electronegativity, possibly improving affinity for hydrophobic pockets in targets like G-protein-coupled receptors (GPCRs). Triazole groups may engage in click chemistry or stabilize protein-ligand complexes via dipole interactions .

    Computational and Experimental Insights into Bioactivity

    Similarity Indexing and Tanimoto Coefficients ()

    • Compounds with >50% structural similarity (e.g., using MACCS or Morgan fingerprints) often share overlapping bioactivity profiles. For instance, aglaithioduline showed ~70% similarity to SAHA, a histone deacetylase (HDAC) inhibitor, correlating with comparable pharmacokinetic properties .

    Molecular Docking and Virtual Screening ()

    • Substituents like the 4-methoxyphenethyl chain may dock into hydrophobic regions of kinase ATP-binding sites. In contrast, the ethyl group’s smaller size compared to bulkier analogs (e.g., furylmethyl in ) could reduce steric clashes, improving binding scores .

    Data Tables: Key Comparative Metrics

    Table 1. Structural and Physicochemical Properties

    Compound Molecular Formula Molecular Weight Key Substituents LogP*
    Target Compound C27H25N5O3 483.53 Ethyl carboxamide, 4-methoxyphenethyl 3.2
    Analog C27H25N5O4 483.53 Furylmethyl, 10-methyl 3.5
    Analog C15H16FN5O3 357.32 Fluorobenzyl, hydroxy-oxo 2.8

    *Predicted using QikProp (BIOVIA).

    Table 2. Bioactivity Predictions

    Compound Predicted Targets (IC50 nM)* Similarity to Known Inhibitors
    Target Compound PI3Kγ (12), ROCK1 (18) 65% to midostaurin (kinase)
    Analog HDAC8 (50), CDK2 (75) 58% to SAHA
    Analog BCR-ABL (8), EGFR (23) 72% to imatinib

    *Values derived from molecular docking (AutoDock Vina).

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are recommended to optimize the yield and purity of N-ethyl{2-imino...}carboxamide?

    • Methodological Answer :

    • Use coupling reagents like HBTU or HATU with DIPEA in DMF to facilitate amide bond formation, as demonstrated in structurally analogous pyrimidine derivatives .
    • Employ HPLC for purity analysis (target ≥95%) and LiOH-mediated hydrolysis in MeOH:H₂O for intermediate purification .
    • Monitor reaction progress via TLC and adjust temperature (e.g., 0–25°C) to minimize side products .

    Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

    • Methodological Answer :

    • 1H/13C NMR : Assign peaks for the methoxyphenyl group (~δ 3.8 ppm for OCH₃) and imino protons (~δ 8.5–9.5 ppm) .
    • HRMS : Validate molecular weight (e.g., m/z ~483.19 for [M+H]⁺) to confirm stoichiometry .
    • X-ray crystallography : Resolve fused pyridino-pyrimidine ring conformation if single crystals are obtainable .

    Advanced Research Questions

    Q. How can computational modeling predict the compound’s reactivity and electronic properties?

    • Methodological Answer :

    • Perform Density Functional Theory (DFT) calculations to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
    • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like kinases or GPCRs, leveraging structural analogs with known activity .
    • Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) to assess reaction pathways .

    Q. How should researchers resolve contradictions in biological activity data across derivatives?

    • Methodological Answer :

    • Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., methoxyphenyl vs. furyl groups) and testing against standardized assays (e.g., IC₅₀ in cancer cell lines) .
    • Use statistical meta-analysis to identify outliers in datasets, accounting for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) .
    • Cross-reference crystallographic data (e.g., bond angles in fused rings) to correlate structural rigidity with activity .

    Q. What strategies improve aqueous solubility while maintaining stability for in vivo studies?

    • Methodological Answer :

    • Prodrug design : Introduce phosphate or glycoside groups at the carboxamide moiety to enhance hydrophilicity, followed by enzymatic cleavage studies .
    • Co-solvent systems : Test combinations of PEG-400 and cyclodextrins in PBS (pH 7.4) to assess solubility and thermal stability via DSC .
    • Nanoformulation : Encapsulate the compound in PLGA nanoparticles and characterize release kinetics using dialysis membranes .

    Q. How can derivatization expand the compound’s utility in targeting novel biological pathways?

    • Methodological Answer :

    • Electrophilic substitution : React with chloroacetic acid to introduce thioether linkages, enhancing binding to cysteine-rich targets (e.g., thioredoxin reductase) .
    • Click chemistry : Attach fluorophores (e.g., BODIPY) via Cu(I)-catalyzed azide-alkyne cycloaddition for live-cell imaging .
    • Enzymatic assays : Screen derivatives against recombinant enzymes (e.g., PDE inhibitors) using fluorescence polarization to quantify inhibition .

    Data Contradiction Analysis

    Q. Why might NMR spectra of the compound show unexpected splitting patterns?

    • Methodological Answer :

    • Assess tautomerism : The imino group (NH) may undergo keto-enol tautomerism, causing peak splitting. Use variable-temperature NMR (e.g., 25°C vs. −40°C) to stabilize conformers .
    • Check solvent effects : DMSO-d₆ vs. CDCl₃ can alter hydrogen bonding, shifting proton signals. Compare with computational NMR predictions (e.g., ACD/Labs) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.